molecular formula C19H16F2N2O3 B4825537 (Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B4825537
M. Wt: 358.3 g/mol
InChI Key: ZZAWYFOUMBPEMM-SREVYHEPSA-N
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Description

(Z)-3-{5-[(2,4-Difluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one is a synthetic organic compound that features a combination of furan, pyrazole, and propenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2,4-difluorophenol.

    Formation of the pyrazole ring: This can be synthesized via the reaction of hydrazine derivatives with 1,3-diketones.

    Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon double bond between the furan and pyrazole rings, typically using a Wittig or Horner-Wadsworth-Emmons reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can target the carbon-carbon double bond or the furan ring.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include furanones, pyrazole oxides, and carboxylic acids.

    Reduction: Products may include dihydrofuran derivatives and reduced pyrazole compounds.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Agriculture: It may be used in the development of new agrochemicals.

    Electronics: The compound can be explored for use in organic electronic devices.

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The furan ring can contribute to the overall stability and electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one
  • (Z)-3-{5-[(2,4-dibromophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one

Uniqueness

The presence of the difluorophenoxy group in (Z)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one imparts unique electronic properties and potential for halogen bonding, which can enhance its binding affinity and specificity compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

(Z)-3-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-12-9-17(23(2)22-12)18(24)7-6-14-4-5-15(26-14)11-25-19-8-3-13(20)10-16(19)21/h3-10H,11H2,1-2H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAWYFOUMBPEMM-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 3
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 5
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

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